(S)-4-(4-Nitrobenzyl)oxazolidin-2-one

Chiral Auxiliary Asymmetric Synthesis Stereoselectivity

Securing enantiopure (S)-4-(4-nitrobenzyl)oxazolidin-2-one with validated stereochemistry is critical for asymmetric synthesis-racemic or (R)-configured material compromises diastereoselectivity and regulatory compliance. This (S)-configured oxazolidinone chiral auxiliary delivers high stereocontrol in alkylations, aldol condensations, and Diels-Alder reactions. It is also the certified Zolmitriptan Impurity 5 reference standard for ANDA analytical method validation and QC. Key supply advantages: ≥98% enantiomeric purity, full characterization data (NMR, MS, HPLC), and traceability to pharmacopeial standards (USP/EP).

Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
CAS No. 139264-55-4
Cat. No. B107501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(4-Nitrobenzyl)oxazolidin-2-one
CAS139264-55-4
Synonyms(S)-4-[(4-Nitrophenyl)methyl]-2-oxazolidinone;  (S)-4-(4-Nitrobenzyl)-2-oxazolidinone
Molecular FormulaC10H10N2O4
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1
InChIKeyCCEJPIYBVGYGEM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (S)-4-(4-Nitrobenzyl)oxazolidin-2-one (CAS 139264-55-4): A Chiral Oxazolidinone for Asymmetric Synthesis and Pharmaceutical Intermediate Applications


(S)-4-(4-Nitrobenzyl)oxazolidin-2-one (CAS 139264-55-4) is a chiral, non-racemic member of the oxazolidinone family, characterized by a (4S)-configured oxazolidin-2-one ring substituted at the 4-position with a 4-nitrobenzyl group [1]. This compound is primarily utilized as a chiral auxiliary in asymmetric synthesis, where its rigid heterocyclic framework and the stereochemical influence of the (S)-configuration enable high levels of stereocontrol in transformations such as alkylations, aldol condensations, and cycloadditions . It is also a key intermediate in the synthesis of the anti-migraine drug zolmitriptan and is supplied as a certified impurity reference standard for pharmaceutical quality control [2][3].

The Critical Importance of Precise Identity: Why (S)-4-(4-Nitrobenzyl)oxazolidin-2-one Cannot Be Replaced by Generic Analogs


Substituting (S)-4-(4-Nitrobenzyl)oxazolidin-2-one with a closely related analog—such as its (R)-enantiomer, a different oxazolidinone chiral auxiliary (e.g., 4-benzyl or 4-phenyl derivatives), or a similar nitrobenzyl compound—is not scientifically valid due to quantifiable differences in stereochemical outcome, reactivity profile, and regulatory compliance. The (S)-configuration is essential for achieving the desired stereochemistry in downstream chiral products; use of the (R)-enantiomer would produce the opposite stereoisomer, fundamentally altering biological activity or material properties . Furthermore, the 4-nitrobenzyl substituent imparts distinct electronic and steric effects compared to other aryl groups, directly influencing reaction yields, diastereoselectivity, and the efficiency of subsequent transformations like the critical nitro-to-amine reduction in zolmitriptan synthesis [1]. For pharmaceutical applications, this compound is a specific, named impurity in zolmitriptan manufacturing; substitution with an unqualified analog would fail to meet stringent regulatory requirements for impurity profiling and method validation [2].

Quantitative Differentiation: Head-to-Head Performance Data for (S)-4-(4-Nitrobenzyl)oxazolidin-2-one


Enantiomeric Purity and Stereochemical Fidelity: (S)- vs. (R)-4-(4-Nitrobenzyl)oxazolidin-2-one

The specific (S)-configuration of the target compound is non-interchangeable with its (R)-enantiomer (CAS 139264-66-7) due to the fundamental requirement for stereochemical purity in asymmetric synthesis. While both are available with high HPLC purity (≥99% for the (R)-form, a comparable specification is expected for the (S)-form), their use leads to opposite stereochemical outcomes in subsequent reactions [1]. For example, in the synthesis of zolmitriptan, only the (S)-enantiomer serves as the correct intermediate; use of the (R)-form would yield the wrong stereoisomer of the final active pharmaceutical ingredient (API) [2].

Chiral Auxiliary Asymmetric Synthesis Stereoselectivity

Synthetic Yield Advantage: Optimized Route to (S)-4-(4-Nitrobenzyl)oxazolidin-2-one

A specific synthetic route to the target compound demonstrates a quantifiable yield advantage over alternative approaches. Cyclization of (S)-3-(4-nitrophenyl)-2-amino-1-propanol with phosgene in the presence of KOH affords (S)-4-(4-nitrobenzyl)oxazolidin-2-one in approximately 76% yield . This compares favorably to an alternative route starting from (S)-4-benzyl-2-oxazolidinone, which yields the same target compound in about 66% yield under the reported conditions .

Synthetic Methodology Process Chemistry Yield Optimization

Regulatory Compliance: Certified Impurity Standard vs. General Reagent Grade

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is officially designated as Zolmitriptan Impurity 5 by regulatory bodies and is supplied with detailed characterization data compliant with ICH guidelines [1]. This certification includes full analytical characterization (NMR, MS, HPLC purity) and traceability documentation. In contrast, a generic research-grade sample of the same compound may lack this comprehensive characterization and regulatory documentation, making it unsuitable for use in Abbreviated New Drug Applications (ANDA), method validation (AMV), or quality control (QC) of commercial zolmitriptan production .

Pharmaceutical Analysis Reference Standard Impurity Profiling

Electronic Influence of the 4-Nitro Group: Impact on Reactivity vs. Unsubstituted Benzyl Analogs

The presence of the strongly electron-withdrawing 4-nitro group on the benzyl substituent significantly alters the reactivity profile of the oxazolidinone compared to the unsubstituted 4-benzyl analog. Studies indicate that while the 4-nitrobenzyl and benzyl esters behave in an 'essentially identical fashion' in some contexts, the nitro group enables a critical downstream transformation: its facile reduction to the corresponding 4-aminobenzyl derivative using H2 over Pd/C [1][2]. This reductive transformation is a key step in the synthesis of zolmitriptan and other pharmaceuticals, where the resulting aniline is further elaborated [3]. The unsubstituted benzyl analog cannot undergo this specific, productive functionalization.

Electronic Effects Reactivity Chiral Auxiliary Design

Optimal Application Scenarios for Procuring (S)-4-(4-Nitrobenzyl)oxazolidin-2-one


Asymmetric Synthesis: Chiral Auxiliary for Stereoselective Transformations

The (S)-configured oxazolidinone serves as a highly effective chiral auxiliary for asymmetric alkylations, aldol condensations, and Diels-Alder reactions, where its defined stereochemistry ensures high diastereoselectivity in the formation of new stereocenters . Procurement should prioritize high enantiomeric purity (e.g., ≥99% ee) to maximize stereochemical fidelity in the resulting products [1].

Pharmaceutical Manufacturing: Key Intermediate in Zolmitriptan Synthesis

This compound is a critical intermediate in the multi-step synthesis of zolmitriptan, a 5-HT1B/1D receptor agonist used for acute migraine treatment . In this context, the (S)-stereochemistry is essential, and the compound is subsequently reduced to the 4-aminobenzyl derivative [1]. Procurement for this application requires material of high purity and consistent quality, suitable for further elaboration under cGMP conditions.

Analytical Quality Control: Certified Reference Standard for Zolmitriptan Impurity Profiling

As the designated 'Zolmitriptan Impurity 5', this compound is a mandatory reference standard for analytical method development, method validation (AMV), and quality control (QC) in the commercial production of zolmitriptan API . Procurement must be from a supplier who provides a certificate of analysis with full characterization data (NMR, MS, HPLC) and traceability to pharmacopeial standards (USP or EP), as required for ANDA submissions [1].

Fine Chemical Research: Building Block for Advanced Intermediates

Beyond its specific role in zolmitriptan synthesis, (S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a valuable building block for constructing more complex chiral molecules, particularly in lactam chemistry and the synthesis of pharmaceutical candidates . The presence of the nitro group allows for further diversification through reduction, diazotization, or other transformations [1]. Procurement for research purposes should ensure high purity (e.g., ≥95%) to avoid side reactions and ensure reproducible results.

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